Home > Products > Screening Compounds P108154 > methyl 2-({[(5-chloro-2-hydroxyphenyl)amino]carbonothioyl}amino)-5-methyl-3-thiophenecarboxylate
methyl 2-({[(5-chloro-2-hydroxyphenyl)amino]carbonothioyl}amino)-5-methyl-3-thiophenecarboxylate -

methyl 2-({[(5-chloro-2-hydroxyphenyl)amino]carbonothioyl}amino)-5-methyl-3-thiophenecarboxylate

Catalog Number: EVT-4936019
CAS Number:
Molecular Formula: C14H13ClN2O3S2
Molecular Weight: 356.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(E)-2-{[(2-Aminophenyl)imino]methyl}-5-(benzyloxy)phenol (I)

Compound Description: (E)-2-{[(2-Aminophenyl)imino]methyl}-5-(benzyloxy)phenol is a Schiff base compound studied for its antioxidant properties. []

(Z)-3-Benzyloxy-6-{[(5-chloro-2-hydroxyphenyl)amino]methylidene}cyclohexa-2,4-dien-1-one (II)

Compound Description: This compound is a keto-imine tautomer and was also investigated for its antioxidant activity. []

5-[(Z)-5-Chloro-2-oxoindolin-3-ylidene]-3-{(E)-[(4-hydroxyphenyl)imino]methyl}-2-thioxothiazolidin-4-one

Compound Description: This molecule is a hybrid structure designed as a kinase inhibitor, incorporating isatin and aminorhodanine motifs. []

3-[(5-Chloro-2-hydroxyphenyl)methyl]-5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-2(3H)-one (BMS-191011)

Compound Description: BMS-191011 is a known opener of large-conductance Ca2+-activated potassium (maxi-K) channels. It has demonstrated efficacy in in vivo stroke models. []

4-(5-Chloro-2-hydroxyphenyl)-3-(2-hydroxyethyl)-6-(trifluoromethyl)-[4-14C]quinolin-2(1H)-one (XEN-D0401)

Compound Description: XEN-D0401 is a 4-(2-hydroxyphenyl)quinolin-2(1H)-one derivative and is classified as a novel BK channel activator. []

5-((1H-indol-3-yl)methyl)-3-((2,4-dinitrophenyl)amino)-2-(2-hydroxyphenyl)imidazolidin-4-one

Compound Description: This molecule is investigated for its potential as a non-linear optical material and corrosion inhibitor. []

N-[(2RS,3RS)-1-Benzyl-2-methyl-3-pyrrolidinyl]-5-chloro-2-methoxy-4-(methylamino)benzamide (YM-09151-2)

Compound Description: YM-09151-2 is classified as a potent neuroleptic agent. []

1-{(3R,4R)-3-[({5-Chloro-2-[(1-methyl-1H-pyrazol-4-yl)amino]-7H-pyrrolo[2,3-d]pyrimidin-4-yl}oxy)methyl]-4-methoxypyrrolidin-1-yl}prop-2-en-1-one (PF-06459988)

Compound Description: PF-06459988 is a potent, irreversible inhibitor of T790M-containing EGFR mutants, designed for targeted cancer therapy. []

3-[(2-Hydroxyphenyl)amino]butanoic acid and 3-[(2-hydroxy-5-methyl(chloro)phenyl)amino]butanoic acid derivatives

Compound Description: These are a series of compounds, some of which displayed good antimicrobial activity against Staphylococcus aureus, Mycobacterium luteum, Candida tenuis, and Aspergillus niger. []

3-chloro-4-(substituted phenyl)-1-{[2-(4-methyl-2-aminothiazolyl)-ethyl]-amino}-2-azetidinones (4a–j)

Compound Description: This series of compounds was synthesized from 2-amino-4-methyl-thiazole and evaluated for antimicrobial and anti-inflammatory activities. []

7-Chloro-4-cyclopropyl-2-fluoromethyl-3,4-dihydro-4H-1,2,4-benzothiadiazine 1,1-dioxide (15e)

Compound Description: This compound is a positive allosteric modulator of AMPA receptors and showed potential as a cognitive enhancer. []

7-Chloro-9-phenyl-3,3-diethyl-3H-pyrazolo[5,1-b]quinazolin-10-ium-2-olate

Compound Description: This compound is a mesoionic species synthesized from 2-amino-5-chloro-α-phenylbenzylidene hydrazone. []

9-Chloro-2,3,4,5-tetrahydro-1-methyl-3,3-diethyl-7-phenyl-1H-benzo-1,5,6-triazonine-2,4-dione

Compound Description: This compound is a derivative of 2-amino-5-chloro-α-phenylbenzylidene hydrazone. []

2-(4-Amino-5-methyl-4H-[1,2,4]triazol-3-ylsulfanyl)-N-(5-R-benzylthiazol-2-yl)-acetamides (6a-h)

Compound Description: This series of novel compounds showed promising anticancer activity against various cancer cell lines. []

4-Amino-1-(2,3,5-tri-O-benzoyl-β-d-ribofuranosyl)pyrrolo[2,3-d][1,2,3]triazine-5-carbonitrile (26)

Compound Description: This compound is a pyrrolo[2,3-d][1,2,3]triazine nucleoside analog synthesized as part of a study focusing on antiviral agents. []

2-Amino-1-(2,3,5-tri-O-benzoyl-β-d-ribofuranosyl)pyrrole-3,4-dicarbonitrile (27)

Compound Description: This compound, a pyrrole nucleoside, was generated through a retro-Diels-Alder reaction. [, ]

2-N-alkyl(aryl)amino-5-methyl-4H-1,3-thiazin-4-ones

Compound Description: These compounds were synthesized via a new approach involving addition-cyclization reactions of 3-bromo- or 3-chloro-2-methylpropenoylisothiocyanates. [, ]

3,4-Dihydro-5-methyl-2,4-dioxo-2H-1,3-thiazine

Compound Description: This compound was obtained as the sole product from the addition reactions of 3-bromo- or 3-chloro-2-methylpropenoylisothiocyanates with alcohols. [, ]

4-Amino-5-chloro-2-methoxy-N-[(4-substituted 2-morpholinyl)methyl]benzamides (11-64)

Compound Description: This series of compounds was investigated for gastroprokinetic activity. []

4-Amino-5-chloro-2-ethoxy-N-[[4-(3-pyridylmethyl)-2-morpholinyl]methyl]benzamide (57b)

Compound Description: This compound exhibited potent in vivo gastric emptying activity comparable to AS-4370. []

4-chloro-3-{5-methyl-3-[4-(2-pyrrolidin-1-yl-ethoxy)phenylamino]benzo[1,2,4]triazin-7-yl}phenol (5)

Compound Description: This compound is a dual inhibitor of VEGFr2 and Src family kinases, designed for age-related macular degeneration treatment. []

4-Chloro-3-(5-methyl-3-{[4-(2-pyrrolidin-1-ylethoxy)phenyl]amino}-1,2,4-benzotriazin-7-yl)phenyl benzoate (12)

Compound Description: This compound is a prodrug of compound 5, designed for topical administration in age-related macular degeneration treatment. []

7-Chloro-5-(furan-3-yl)-3-methyl-4H-benzo[e][1,2,4]thiadiazine 1,1-Dioxide

Compound Description: This compound acts as a positive allosteric modulator of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptors (AMPA-PAMs). []

5-Chloro-2-hydroxy-N-[(2S)-3-methyl-1-oxo-1-{[4-(trifluoromethyl)phenyl]amino}butan-2-yl]benzamide (1f)

Compound Description: This compound demonstrates potent bactericidal activity against methicillin-resistant Staphylococcus aureus (MRSA). []

N-{(2S)-1-[(4-Bromophenyl)amino]-3-methyl-1-oxobutan-2-yl}-4-chloro-2-hydroxybenzamide (1g)

Compound Description: This compound also exhibits bactericidal activity against MRSA. []

4-Chloro-N-{(2S)-1-[(3,4-Dichlorophenyl)amino]-3-methyl-1-oxobutan-2-yl}-2-hydroxybenzamide (1h)

Compound Description: Similar to the previous compounds, this compound demonstrates bactericidal activity against MRSA. []

8-(1-{4-{(5-Chloro-4-{(2-(dimethylphosphoryl)phenyl)amino}pyrimidin-2-yl)amino)-3-methoxyphenyl}piperidin-4-yl)-1-methyl-1,8-diazaspiro(4.5)decan-2-one

Compound Description: This compound acts as an anaplastic lymphoma kinase (ALK) and epidermal growth factor receptor (EGFR) inhibitor, indicated for cancer treatment. []

Methyl 6-(2-(4-hydroxyphenyl)-2-(1-phenylethylideneamino)acetamido)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate complexes with Co(II), Ni(II), Cu(II), Zn(II), and Hg(II) ions

Compound Description: These metal complexes were synthesized and studied for their antimicrobial properties. []

2-(2'-Substituted-benzylidene-hydrazino-acetyl)-mercapto-5-methyl-1,3,4-thiadiazoles (3(a-n))

Compound Description: These compounds, synthesized from 5-methyl-1,3,4-thiadiazole-2-thiol, were evaluated for their antibacterial and antifungal activities. []

2-[2'-{4-Substituted-aryl-3-chloro-2-oxo-azetidine}-acetyl-amino-mercapto]-5-methyl-1,3,4-thiadiazoles (4(a-n))

Compound Description: This series of compounds, also synthesized from 5-methyl-1,3,4-thiadiazole-2-thiol, was tested for antibacterial and antifungal activities. []

Methyl 2-[(4-chloro-2-methoxy-5-oxo-2,5-dihydrofuran-3-yl)amino]acetate

Compound Description: This compound was obtained through a Michael addition-elimination reaction using 3,4-dichloro-5-methoxyfuran-2(5H)-one and glycine methyl ester. []

N-{3-Chloro-4-[(3-fluorobenzyl)oxy]phenyl}-6-[5-({[2-(methylsulfonyl)ethyl]amino}methyl)-2-furyl]-4-quinoline amine bis(4-methylbenzenesulfonate) monohydrate

Compound Description: This compound, lapatinib ditosylate monohydrate, is a reversible, selective inhibitor of intracellular tyrosine kinase receptors of the epidermal growth factor, used to treat advanced or metastatic breast cancer. []

4-Amino-5-chloro-2-ethoxy-N-[(4-benzyl-2-morpholinyl)methyl]benzamide (3a)

Compound Description: This compound was used as a reference compound in a study investigating gastroprokinetic activity. []

4-Amino-5-chloro-2-ethoxy-3-hydroxy-N-(2-morpholinylmethyl)benzamide (3)

Compound Description: This compound is a metabolite of mosapride, a gastroprokinetic agent. []

4-Amino-5-chloro-2-ethoxy-3-hydroxy-N-(5-oxo-2-morpholinyl)methylbenzamide (4)

Compound Description: Similar to compound 3, this compound is a metabolite of mosapride. []

2-(3,4-Dichloroanilino)-7-(((dialkylamino)alkyl)amino)-5-methyl-s-triazolo(1,5-a)pyrimidines (6a-d)

Compound Description: This series of compounds showed antimalarial activity against P. berghei in mice. [, ]

Properties

Product Name

methyl 2-({[(5-chloro-2-hydroxyphenyl)amino]carbonothioyl}amino)-5-methyl-3-thiophenecarboxylate

IUPAC Name

methyl 2-[(5-chloro-2-hydroxyphenyl)carbamothioylamino]-5-methylthiophene-3-carboxylate

Molecular Formula

C14H13ClN2O3S2

Molecular Weight

356.9 g/mol

InChI

InChI=1S/C14H13ClN2O3S2/c1-7-5-9(13(19)20-2)12(22-7)17-14(21)16-10-6-8(15)3-4-11(10)18/h3-6,18H,1-2H3,(H2,16,17,21)

InChI Key

CWJCTSCJCKHPLN-UHFFFAOYSA-N

SMILES

CC1=CC(=C(S1)NC(=S)NC2=C(C=CC(=C2)Cl)O)C(=O)OC

Canonical SMILES

CC1=CC(=C(S1)NC(=S)NC2=C(C=CC(=C2)Cl)O)C(=O)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.